molecular formula C13H12Cl2N2O2S B3105047 Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate CAS No. 1517496-31-9

Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No.: B3105047
CAS No.: 1517496-31-9
M. Wt: 331.2
InChI Key: XPCHQPVFTJCABJ-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate is a chemical compound that belongs to the class of thiazole derivatives. This compound is known for its potential pharmacological properties, particularly in the field of anti-inflammatory and analgesic agents. The presence of the dichlorophenyl group and the thiazole ring in its structure contributes to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate typically involves the reaction of 2,6-dichloroaniline with a thiazole derivative under specific conditions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Coupling Reaction: The synthesized thiazole derivative is then coupled with 2,6-dichloroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.

    Quality Control: Rigorous testing to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in the treatment of inflammatory diseases and pain management.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory process.

    Pathways Involved: The inhibition of COX enzymes leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain.

Comparison with Similar Compounds

Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate can be compared with other similar compounds such as:

    Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.

    Aceclofenac: Another NSAID that is structurally related to diclofenac.

    Indomethacin: An NSAID with a different core structure but similar anti-inflammatory properties.

Uniqueness

    Structural Features: The presence of the thiazole ring and the ethyl ester group makes it unique compared to other NSAIDs.

    Pharmacological Profile: It may offer a different pharmacokinetic and pharmacodynamic profile, potentially leading to improved efficacy and reduced side effects.

Conclusion

This compound is a compound with significant potential in the fields of chemistry, biology, medicine, and industry. Its unique structure and pharmacological properties make it a valuable subject of research for the development of new therapeutic agents.

Properties

IUPAC Name

ethyl 2-[2-(2,6-dichloroanilino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2S/c1-2-19-11(18)6-8-7-20-13(16-8)17-12-9(14)4-3-5-10(12)15/h3-5,7H,2,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCHQPVFTJCABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate
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Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate
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Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate
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Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate
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Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate
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Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate

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